3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one
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Overview
Description
3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one is a complex organic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one typically involves a multi-step process. One common method is the [3 + 2]-cycloaddition reaction, where N-aminopyridinium ylides react with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under basic conditions using reagents such as potassium carbonate (K₂CO₃) and β-iodovinyl sulfones .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The metal-free protocol featuring a broad substrate scope and good functional group tolerance is particularly advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities, including sedative and anxiolytic effects.
Pyrazolo[1,5-a]pyrazines: These compounds also feature a pyrazolo core and are studied for their potential therapeutic applications.
Uniqueness
3-(2-Hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, pyrazolo[1,5-a]pyridine core, and piperazin-2-one moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-4-(pyrazolo[1,5-a]pyridine-7-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-9-5-11-13(20)15-7-8-17(11)14(21)12-3-1-2-10-4-6-16-18(10)12/h1-4,6,11,19H,5,7-9H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDZGJGCYFKGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CCO)C(=O)C2=CC=CC3=CC=NN32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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